6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol
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Overview
Description
5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize costs. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The exact industrial processes are usually kept confidential by manufacturers.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:
- 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- 5,6,7,8-tetrahydro-6-hydroxymethylpterin
Uniqueness
What sets 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one apart is its unique methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C8H11N3O3S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
6-methylsulfonyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c1-15(13,14)11-3-2-7-6(5-11)4-9-8(12)10-7/h4H,2-3,5H2,1H3,(H,9,10,12) |
InChI Key |
FRWRWTAXERPQOK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=NC(=O)N2 |
Origin of Product |
United States |
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